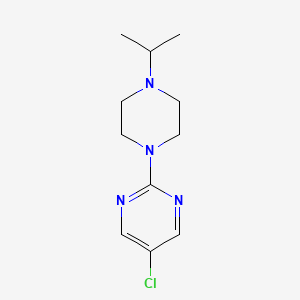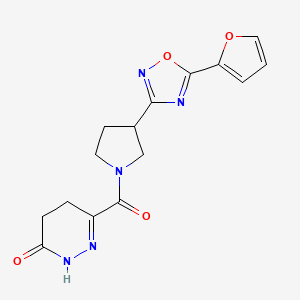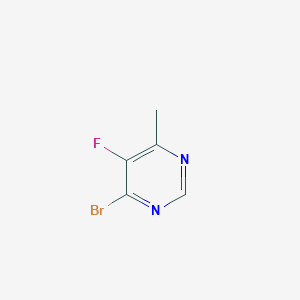
4-Bromo-5-fluoro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-fluoro-6-methylpyrimidine” is a chemical compound with the molecular formula C5H4BrFN2. It has a molecular weight of 191.00 . It is a pyrimidine derivative, which is a class of compounds that are important in the field of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a fluorine atom, and at the 6th position by a methyl group .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
Compounds with pyrimidine rings, such as "4-Bromo-5-fluoro-6-methylpyrimidine," are often key intermediates in the synthesis of more complex molecules. These molecules find applications in developing pharmaceuticals, particularly anticancer and antiviral drugs. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a closely related molecule, has been described as a key intermediate for the manufacture of flurbiprofen, indicating the significance of bromo-fluoro substitutions in medicinal chemistry Qiu et al., 2009.
Role in Drug Development
Fluoropyrimidines, a category to which "this compound" could conceptually belong given its structural features, play a crucial role in the treatment of cancers. They are the basis for several chemotherapeutic agents, such as 5-fluorouracil (5-FU) and capecitabine, highlighting the importance of fluorinated pyrimidines in cancer pharmacotherapy. The efficacy of these agents, their mechanism of action, and their metabolic pathways have been extensively studied, offering insights into how modifications in the pyrimidine ring can influence therapeutic outcomes and toxicity profiles Falvella et al., 2015.
Mechanistic Studies and Chemical Sensors
Compounds structurally related to "this compound" have also been utilized in mechanistic studies to understand biochemical pathways and as components of chemical sensors. For instance, research on 4-methyl-2,6-diformylphenol-based compounds, which share a similar penchant for selective functionalization as "this compound," demonstrates the versatility of such molecules in developing fluorescent chemosensors for detecting metal ions and other analytes, thus underscoring their utility in chemical biology and analytical chemistry Roy, 2021.
Mécanisme D'action
Target of Action
Pyrimidine derivatives, like 4-Bromo-5-fluoro-6-methylpyrimidine, often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
These compounds can inhibit the function of these enzymes, preventing the synthesis of essential nucleotides and disrupting DNA replication .
Biochemical Pathways
The inhibition of nucleotide synthesis can affect multiple biochemical pathways, including DNA replication and repair, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on factors like the compound’s chemical structure and the patient’s physiology .
Result of Action
The ultimate result of this action would typically be the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s overall health status, and specific genetic factors .
Orientations Futures
The future directions of “4-Bromo-5-fluoro-6-methylpyrimidine” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The unique properties of fluorine in these compounds can modulate their physical properties and suppress metabolism, increasing their in vivo half-lives .
Propriétés
IUPAC Name |
4-bromo-5-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYTXOOLVBVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)
![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)
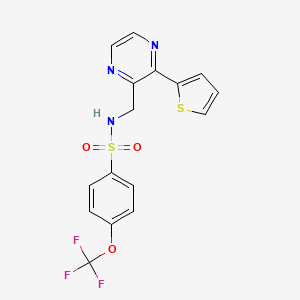
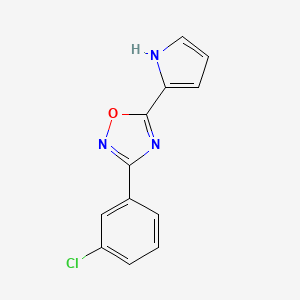
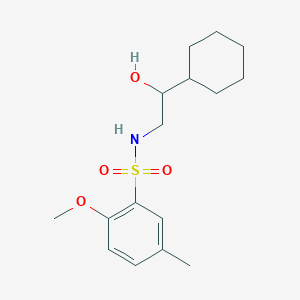
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)


